molecular formula C23H14ClN3O2 B2557194 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-79-7

1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2557194
CAS No.: 901264-79-7
M. Wt: 399.83
InChI Key: XZNOYIOTOXYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic system combining pyrazole, quinoline, and [1,3]dioxolo moieties. Synthetic routes often involve multi-step strategies, such as Claisen-Schmidt condensations or reductive cyclizations of α,β-unsaturated ketones .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNOYIOTOXYPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with appropriate reagents to form the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of halogenated derivatives at the phenyl rings.

Scientific Research Applications

1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinolines with Amino Substituents

  • 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline: Synthesized via cyclization of 2,4-dichloroquinoline-3-carbonitrile, this derivative emphasizes the role of primary amino groups in enhancing therapeutic indices. However, its pharmacological data remain unspecified .
  • Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): This compound, with a pyridine ring instead of quinoline, exhibits a 84% synthetic yield and distinct crystallographic properties (mp 248–251°C). Its C, H, N analysis (C 70.23%, H 4.42%, N 13.65%) highlights purity comparable to the target compound .

Anti-Angiogenic Pyrazolo[4,3-c]quinolines

  • Trisubstituted Pyrazole Derivatives: Compounds bearing fused pyrazolo[4,3-c]quinoline rings demonstrate potent anti-angiogenic activity, inhibiting endothelial cell proliferation and tumor growth (e.g., MCF-7 and Hela cells). The target compound’s 3-chlorophenyl and phenyl substituents may enhance hydrophobic interactions in biological targets .

[1,3]Dioxolo[4,5-g]Quinoline Derivatives

Isoquinoline Analogues

  • 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-chlorophenol (12): This derivative shares the [1,3]dioxolo ring but lacks the pyrazole moiety. It exhibits moderate yield (60%) and a molecular mass of 299.0 [M + H]⁺. The chlorine substituent may influence solubility and receptor binding compared to the target compound’s fused system .
  • 6-(4-Chlorophenyl)-8-(3-chloropropoxy)-[1,3]dioxolo[4,5-g]quinoline (11a): Synthesized in 90% yield, this compound highlights the impact of chloropropoxy groups on physicochemical properties. Its high yield contrasts with the target compound’s synthetic challenges .

Pyrazolo[3,4-b]quinolines

  • 4-(2-Chlorophenyl)-3,7-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (5): This isomer features a pyrazole fused at the [3,4-b] position of quinoline. With a 31% yield and mp 147–148°C, its lower synthetic efficiency underscores the advantage of the target compound’s [4,3-c] fusion pattern .

Bioactivity Profiles

Compound Class Key Activities Notable Examples References
Pyrazolo[4,3-c]quinolines Anti-angiogenic, anticancer Trisubstituted derivatives
[1,3]Dioxoloquinolines Unspecified (structural focus) Compound 11a (90% yield)
Pyrazolo[3,4-b]quinolines Potential receptor modulation Compound 5 (31% yield)

Biological Activity

1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound features a complex structure that includes a pyrazoloquinoline core and a dioxolo moiety. The presence of the 3-chlorophenyl and phenyl groups contributes to its biological activity.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory effects of pyrazoloquinoline derivatives, including 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. A notable study demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound showed comparable potency to established anti-inflammatory agents like 1400 W.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
CompoundIC50 (μM)Cytotoxicity (%)
1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline0.399% at 10 μM

Antimicrobial Activity

The antimicrobial properties of pyrazoloquinoline derivatives have also been explored. In vitro studies have demonstrated that these compounds exhibit activity against various bacterial strains.

  • Study Findings : Compounds were tested against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The results indicated that certain derivatives displayed significant antibacterial activity.
Bacterial StrainZone of Inhibition (mm)Concentration Tested (mg/mL)
Staphylococcus aureus150.5
Escherichia coli120.5

Anticancer Activity

Research has indicated that pyrazoloquinoline derivatives may possess anticancer properties. Some studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.

  • Case Study : A derivative was tested for its ability to inhibit cell proliferation in cancer cell lines. The compound demonstrated a significant reduction in viability at concentrations as low as 5 μM.

Structural Optimization and QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) analysis has been employed to understand the structural features influencing the biological activity of these compounds. The analysis suggests that modifications in substituents on the phenyl rings can enhance potency and reduce cytotoxicity.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 112.85–175.71 ppm for carbons) confirm regiochemistry and substituent positions .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z).
  • HPLC : Reversed-phase chromatography with UV detection ensures purity (>95%) and identifies synthetic byproducts .

How can computational modeling predict the compound’s binding modes to biological targets?

Advanced Research Question
Molecular docking (e.g., using MOE or AutoDock) simulates interactions with CB2 receptors. Key residues (e.g., Ser 3.36 and Lys 3.28) form hydrogen bonds with the pyrazoloquinoline core. Free energy calculations (MM/PBSA) quantify binding affinities, while QSAR models correlate substituent electronegativity with activity .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies in NMR signals (e.g., overlapping peaks) are addressed via 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Crystallographic data (e.g., torsion angles of −176.86° to 179.75°) validate ambiguous assignments. Dynamic NMR experiments at variable temperatures resolve conformational exchange .

How does the fused [1,3]dioxolo[4,5-g] ring system impact physicochemical properties?

Basic Research Question
The dioxolane ring increases lipophilicity (logP ~3.5) and metabolic stability by shielding labile ether bonds. This is confirmed via partition coefficient measurements (octanol-water) and in vitro microsomal assays .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential release of chlorinated byproducts.
  • Waste Disposal : Neutralize acidic/basic residues before disposal via certified hazardous waste services .

How are regiochemical challenges addressed during functionalization of the pyrazoloquinoline core?

Advanced Research Question
Directed ortho-metalation (e.g., using LDA or Grignard reagents) selectively modifies the 4-position. Protecting groups (e.g., tert-butoxycarbonyl) shield reactive amines during cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introduction) .

What in vivo models validate the therapeutic potential of this compound?

Advanced Research Question
Murine models of colitis demonstrate oral efficacy (ED₅₀ = 10 mg/kg) via CB2-mediated anti-inflammatory pathways. Pharmacokinetic studies (plasma t½ = 4–6 hours) guide dosing regimens. Histopathological analysis confirms reduced mucosal damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.